molecular formula C11H18N6O4 B12666038 2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate CAS No. 84499-65-0

2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate

Cat. No.: B12666038
CAS No.: 84499-65-0
M. Wt: 298.30 g/mol
InChI Key: QSDQEAHAWHXHKB-UHFFFAOYSA-N
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Description

2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl b-alaninate is a synthetic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl b-alaninate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the purine base, which is 2-amino-6-oxo-1,4,5,6-tetrahydro-9H-purine.

    Glycosylation: The purine base is then glycosylated with a suitable glycosyl donor to form the nucleoside intermediate.

    Esterification: The nucleoside intermediate is esterified with b-alanine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl b-alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the purine ring.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the purine ring and modified ester groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl b-alaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl b-alaninate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral compound with a similar purine structure.

    Ganciclovir: Another antiviral agent with structural similarities.

    Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness

2-((2-Amino-6-oxo-1,4,5,6-tetrahydro-9H-purin-9-yl)methoxy)ethyl b-alaninate is unique due to its specific ester linkage with b-alanine, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.

Properties

CAS No.

84499-65-0

Molecular Formula

C11H18N6O4

Molecular Weight

298.30 g/mol

IUPAC Name

2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 3-aminopropanoate

InChI

InChI=1S/C11H18N6O4/c12-2-1-7(18)21-4-3-20-6-17-5-14-8-9(17)15-11(13)16-10(8)19/h5,8-9H,1-4,6,12H2,(H3,13,15,16,19)

InChI Key

QSDQEAHAWHXHKB-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1COCCOC(=O)CCN)N=C(NC2=O)N

Origin of Product

United States

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